3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid
CAS No.: 841275-85-2
Cat. No.: VC5462502
Molecular Formula: C13H15NO5S
Molecular Weight: 297.33
* For research use only. Not for human or veterinary use.
![3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid - 841275-85-2](/images/structure/VC5462502.png)
Specification
CAS No. | 841275-85-2 |
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Molecular Formula | C13H15NO5S |
Molecular Weight | 297.33 |
IUPAC Name | 3-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]propanoic acid |
Standard InChI | InChI=1S/C13H15NO5S/c1-9(15)14-6-4-10-8-11(2-3-12(10)14)20(18,19)7-5-13(16)17/h2-3,8H,4-7H2,1H3,(H,16,17) |
Standard InChI Key | PWTILJQVZSJQRY-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)CCC(=O)O |
Introduction
Chemical Identity and Structural Features
3-[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid (CAS: 841275-85-2) possesses the molecular formula C₁₄H₁₆N₂O₅S and a molecular weight of 297.33 g/mol . Its structure integrates three critical functional groups:
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A 2,3-dihydroindole core, which confers rigidity and aromatic interactions.
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An acetyl group at the 1-position, enhancing solubility and modulating electronic effects.
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A sulfonylpropanoic acid side chain at the 5-position, enabling hydrogen bonding and ionic interactions .
The InChIKey PWTILJQVZSJQRY-UHFFFAOYSA-N uniquely identifies its stereochemical configuration . Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments, such as the acetyl methyl group resonating at δ 2.15 ppm and aromatic protons near δ 7.19–8.87 ppm .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
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Chlorosulfonation: Reacting 1-acetyl-5-substituted indoline with chlorosulfonic acid at 60–70°C yields the sulfonyl chloride intermediate .
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Sulfonamide Formation: Coupling the sulfonyl chloride with propanoic acid derivatives in the presence of triethylamine or DMAP catalyst produces the target compound .
Table 1: Key Reaction Conditions for Sulfonamide Formation
Step | Reagents | Temperature | Time | Yield |
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Chlorosulfonation | ClSO₃H | 65–70°C | 3 hr | 49% |
Sulfonamide Coupling | R-NH₂, Et₃N | RT | 24 hr | 60–75% |
Analytical Characterization
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¹H NMR: Key signals include the acetyl methyl (δ 2.15 ppm), indoline methylene (δ 3.11–4.09 ppm), and propanoic acid protons (δ 2.5–3.7 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 297.33[M+H]⁺ .
Biological Activity and Mechanism
Enzyme Inhibition
The compound exhibits inhibitory activity against bacterial enzymes such as DapE, a validated target for antibiotic development. Its sulfonamide group chelates zinc ions in the enzyme’s active site, disrupting peptidoglycan biosynthesis . Comparative studies show 50% inhibitory concentrations (IC₅₀) in the micromolar range, comparable to other indoline sulfonamides .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
The sulfonylpropanoic acid moiety distinguishes this compound by enabling stronger enzyme interactions compared to simpler indole derivatives .
Applications and Future Directions
Antimicrobial Development
As a DapE inhibitor, this compound could address multidrug-resistant pathogens like Acinetobacter baumannii. Future studies should optimize potency via side-chain modifications .
Chemical Probes
Its ability to bind zinc-dependent enzymes makes it a candidate for studying metalloenzyme mechanisms. Fluorescent tagging of the propanoic acid group could enable real-time enzyme tracking .
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